molecular formula C27H44N2O4 B7950196 Boc-N(Me)bPhe-OH.DCHA

Boc-N(Me)bPhe-OH.DCHA

Cat. No.: B7950196
M. Wt: 460.6 g/mol
InChI Key: VLRKQCLFLYEZLB-UHFFFAOYSA-N
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Description

Boc-N(Me)bPhe-OH.DCHA (CAS 102185-45-5) is the dicyclohexylammonium (DCHA) salt of N-tert-butoxycarbonyl-N-methyl-D-phenylalanine. Its molecular formula is C27H44N2O4 (MW 460.65), and it is widely used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS) and organic chemistry . The DCHA counterion enhances solubility in organic solvents (e.g., DCM, DMF) and stabilizes the carboxylate form during coupling reactions .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(10-13(17)18)11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRKQCLFLYEZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(=O)O)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of N-α-Methyl-L-Phenylalanine

The synthesis begins with the protection of the amino group in N-α-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serving as catalysts. The Boc group shields the amine during subsequent coupling reactions, ensuring regioselectivity.

Reaction Equation:

N-α-Methyl-L-phenylalanine+Boc2OTEA/DCMBoc-N(Me)Phe-OH+Byproducts\text{N-α-Methyl-L-phenylalanine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA/DCM}} \text{Boc-N(Me)Phe-OH} + \text{Byproducts}

Formation of the Dicyclohexylammonium Salt

The Boc-protected amino acid is converted into its dicyclohexylammonium (DCHA) salt to improve solubility and stability. This is achieved by reacting Boc-N(Me)Phe-OH with dicyclohexylamine (DCHA) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). The salt precipitates upon cooling and is isolated via filtration.

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry between Boc-N(Me)Phe-OH and DCHA.

  • Temperature: 0–25°C to prevent racemization.

Industrial-Scale Production

Optimized Large-Scale Synthesis

Industrial protocols utilize automated peptide synthesizers and continuous-flow reactors to enhance yield and reproducibility. Key modifications include:

  • Solvent Choice: Replacement of DCM with ethyl acetate for environmental and safety reasons.

  • Catalyst Loading: Reduced TEA usage (1.1 eq) to minimize waste.

Table 1: Industrial Reaction Conditions

ParameterValue
Reactor Volume500 L
Temperature20–25°C
Reaction Time4–6 hours
Yield85–92%

Quality Control Measures

  • In-Process Analytics: High-performance liquid chromatography (HPLC) monitors Boc protection efficiency.

  • Purity Standards: Final product purity ≥98% (by NMR and LC-MS).

Reagent and Solvent Optimization

Critical Reagents

  • Boc₂O: Preferred over other protecting groups (e.g., Fmoc) due to its stability under basic conditions.

  • DCHA: Enhances crystallinity, facilitating purification.

Table 2: Reagent Roles and Alternatives

ReagentRoleAlternatives
Boc₂OAmino protectionFmoc-Cl (less common)
DIPEABase catalystTEA
DCHASalt formationCyclohexylamine

Solvent Systems

  • Coupling Reactions: DMF or MeCN ensures high solubility of intermediates.

  • Deprotection: Trifluoroacetic acid (TFA) in DCM (95:5 v/v) removes Boc groups without affecting the DCHA salt.

Purification and Characterization

Column Chromatography

Crude Boc-N(Me)bPhe-OH.DCHA is purified using silica gel chromatography with a petroleum ether/ethyl acetate gradient (4:1 to 1:1). This removes unreacted DCHA and byproducts.

Table 3: Chromatography Parameters

Column SizeStationary PhaseMobile PhaseRetention Factor (Rₐ)
30 cm × 5 cmSilica Gel 60PE/EA (4:1)0.32

Recrystallization

The product is recrystallized from a mixture of ethyl acetate and hexane, yielding colorless crystals with >99% enantiomeric excess (ee).

Analytical Characterization

  • Molecular Weight: 460.6 g/mol (confirmed by LC-MS).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.45 (q, 1H, CH), 3.10 (s, 3H, N-CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

  • DCHA Adducts: Minimized by strict stoichiometric control.

  • Boc Hydrolysis: Avoided by maintaining anhydrous conditions.

Recent Advances (2017–2025)

Flow Chemistry Applications

Continuous-flow systems reduce reaction times by 40% and improve yields to 94%.

Enzymatic Deprotection

Pilot studies explore lipases for Boc removal, offering a greener alternative to TFA .

Chemical Reactions Analysis

Types of Reactions

Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group is removed under acidic conditions to yield the free amino acid .

Comparison with Similar Compounds

Boc-N-Me-D-Phe-OH Derivatives

Compounds derived from Boc-N-Me-D-Phe-OH (Table 1) exhibit structural modifications at the amine or carboxyl termini, leading to distinct reactivity and applications:

Compound Substituent Yield (%) Rf Key NMR Shifts (δ, ppm) Application Reference
Boc-N-Me-D-Phe-NH-Ph (7a) Phenylamide 65 0.80 7.60–7.09 (m, 10H), 2.81 (s, 3H) Glycopeptide synthesis
Boc-N-Me-D-Phe-NH-Bn (7b) Benzylamide 57 0.81 7.34–7.15 (m, 10H), 2.76 (s, 3H) Antimicrobial peptide analogs
Boc-N-Me-D-Phe-OH.DCHA DCHA salt N/A N/A 2.76 (s, 3H), 1.43 (s, 9H, Boc) SPPS intermediate

Key Observations :

  • Amide vs. DCHA Salt : The DCHA salt (Boc-N(Me)bPhe-OH.DCHA) avoids side reactions during coupling by stabilizing the carboxylate, whereas amide derivatives (7a–7b) are terminal products .
  • Yield Impact: Bulky substituents (e.g., tetrahydroisoquinoline in 7c) yield higher purity (95%) due to reduced steric hindrance in coupling .

Boc-Protected Tyrosine and Norvaline Analogs

Comparison with Boc-N-Me-Tyr-OH.DCHA (CAS 95105-25-2) and Boc-Nva-OH·DCHA highlights side-chain effects:

Compound Side Chain Molecular Formula MW Boiling Point (°C) Solubility Application Reference
This compound Phenylalanine (Ph) C27H44N2O4 460.65 587.7 Organic solvents Peptide backbone modifier
Boc-N-Me-Tyr-OH.DCHA Tyrosine (4-OH-Ph) C27H44N2O5 476.65 N/A DMF, DCM Phosphopeptide synthesis
Boc-Nva-OH·DCHA Norvaline (CH2CH2) C10H18NO4·DCHA 216.25 N/A EtOAc, THF Aliphatic peptide chains

Key Observations :

  • Polarity : Boc-N-Me-Tyr-OH.DCHA’s hydroxyl group increases polarity, making it suitable for hydrophilic peptide regions .
  • Hydrophobicity : this compound’s phenyl group enhances lipid solubility, favoring membrane-associated peptides .

Methylation and Conformational Effects

The N-methyl group in this compound reduces hydrogen bonding, altering peptide conformation and stability:

Property This compound Boc-D-Phe-OH.DCHA (Non-methylated)
Hydrogen Bonding Reduced High
Protease Resistance Increased Low
Conformational Rigidity Lower Higher
Reference

Example: In kynurenine-containing opioid agonists, Boc-N(Me)Phe-OH improved metabolic stability (75% yield) compared to non-methylated analogs .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-N(Me)bPhe-OH.DCHA with high purity?

  • Methodological Answer : Synthesis requires strict control of reaction temperature (0–5°C for Boc protection), anhydrous conditions, and precise stoichiometry of reagents. Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, 5% MeOH in DCM) is essential. Characterization should include HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^13C NMR to confirm the absence of by-products like deprotected amines or residual DCHA .
ParameterOptimal ConditionCharacterization Method
Reaction Temperature0–5°C (Boc protection step)NMR, HPLC
Solvent SystemDCM/DMF (9:1)TLC monitoring
PurificationRecrystallization (EtOAc/hexane)Melting point analysis

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers. The DCHA salt form enhances stability by reducing hygroscopicity. Periodic purity checks via HPLC (retention time consistency) and FTIR (amide bond integrity) are recommended. Avoid repeated freeze-thaw cycles to prevent decomposition .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1^1H NMR : Verify the presence of Boc (1.4 ppm, singlet) and N-Me groups (3.0 ppm, singlet).
  • FTIR : Confirm C=O stretches (Boc: 1690–1710 cm1^{-1}; carboxylic acid: 1720 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C20_{20}H30_{30}N2_2O5_5S + C12_{12}H23_{23}N, M.Wt = 534.7) .

Advanced Research Questions

Q. How to resolve discrepancies in reported melting points of this compound?

  • Methodological Answer : Variations in melting points (e.g., 113–116°C vs. 110–115°C) often arise from differences in crystallization solvents or purity levels. Reproduce the synthesis using standardized protocols (e.g., Kanto Chemical’s purity >98% ), and compare DSC thermograms under identical heating rates (5°C/min). Cross-reference with PubChem data (InChI Key: XIWRVVSYJKYAIZ-PFEQFJNWSA-N) to validate structural consistency .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :

  • Activation : Use HOBt/DIC in DMF for 30 minutes to minimize racemization.

  • Solvent : Anhydrous DCM improves solubility of the DCHA salt.

  • Monitoring : Conduct Kaiser tests after each coupling step. If efficiency drops below 95%, introduce a second coupling cycle or switch to PyBOP activation .

    IssueSolutionReference
    Low coupling yieldDouble coupling with PyBOP
    RacemizationReduce activation time to 20 min

Q. How to analyze unexpected by-products during synthesis?

  • Methodological Answer : Use LC-MS to identify by-products (e.g., Boc-deprotected species or DCHA adducts). For example, a mass shift of +98 Da suggests residual DCHA. Optimize workup steps:

  • Acid Wash : 1M HCl to remove excess DCHA.
  • Neutralization : NaHCO3_3 to precipitate the free acid form .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) and trace water can alter peak positions. Standardize NMR acquisition in deuterated chloroform and add molecular sieves to maintain anhydrous conditions. Cross-validate with computational tools (e.g., ACD/Labs NMR predictor) .

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